molecular formula C23H14F3N3O2S B2777765 (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 1164512-73-5

(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2777765
CAS No.: 1164512-73-5
M. Wt: 453.44
InChI Key: SFQLXIPMUVNANY-GDNBJRDFSA-N
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Description

(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a trifluoromethyl group, and a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the isoindole and trifluoromethyl groups. The final step often involves the formation of the propenenitrile moiety under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functionalities.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on understanding its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for the development of new drugs. Its unique combination of functional groups may confer specific pharmacological properties that can be optimized for therapeutic use.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its applications may extend to areas such as polymer science, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide

Uniqueness

(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(Z)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O2S/c24-23(25,26)16-5-3-4-14(11-16)10-15(12-27)20-28-17(13-32-20)8-9-29-21(30)18-6-1-2-7-19(18)22(29)31/h1-7,10-11,13H,8-9H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQLXIPMUVNANY-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C\C4=CC(=CC=C4)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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